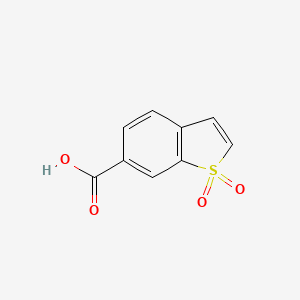
1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups on the naphthalene ring and a propanone group attached to the second carbon of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction typically requires conditions such as refluxing in ethanol and the use of sodium hydroxide as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Claisen-Schmidt condensation or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)propan-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
科学的研究の応用
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with various molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress in cells, impacting cellular signaling pathways .
類似化合物との比較
1-(3,4-Dihydroxyphenyl)propan-2-one: Shares similar structural features but differs in the position of the hydroxyl groups and the presence of a phenyl ring instead of a naphthalene ring.
2,5-PRODAN: Another naphthalene derivative with different substituents, used in fluorescence studies.
Uniqueness: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
61983-10-6 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC名 |
1-(3,4-dihydroxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C13H12O3/c1-2-11(14)10-7-8-5-3-4-6-9(8)12(15)13(10)16/h3-7,15-16H,2H2,1H3 |
InChIキー |
QQCZPKOCDHUKAE-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)





![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)

